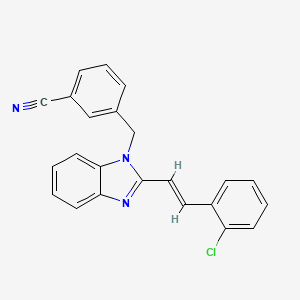

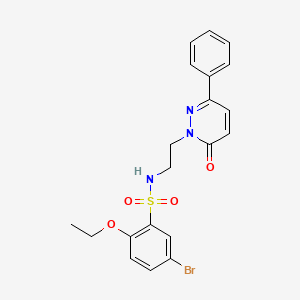

![molecular formula C20H22N2O3S2 B2509524 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034566-06-6](/img/structure/B2509524.png)

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" is not directly described in the provided papers. However, the papers do discuss related urea derivatives and their properties, which can provide insights into the potential characteristics of the compound . For instance, urea derivatives are known for their diverse biological activities, including their role as acetylcholinesterase inhibitors, as mentioned in the first paper . The third paper discusses a urea compound with a dimethoxyphenyl moiety, which shares some structural similarities with the compound of interest .

Synthesis Analysis

The synthesis of urea derivatives typically involves the combination of an amine with an isocyanate or a carbonyl compound to form the urea linkage. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized, optimizing the spacer length and substituents to achieve high inhibitory activities against acetylcholinesterase . Although the exact synthesis of "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" is not detailed, similar synthetic strategies could be employed, adjusting the chain length and substituents to tailor the compound's properties.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The second paper provides an example of a detailed molecular structure analysis using vibrational spectroscopy and theoretical calculations . The molecular structure, vibrational wavenumbers, and electronic properties such as the HOMO-LUMO gap were investigated, which are essential for understanding the compound's reactivity and interaction with biological targets. Similar analyses could be applied to the compound of interest to predict its behavior and potential applications.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The reactivity of the urea moiety, as well as the substituents attached to it, can lead to interactions with enzymes or other biological molecules. The first paper discusses the interaction of urea derivatives with acetylcholinesterase, where the compounds act as inhibitors . The specific chemical reactions and interactions of "1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(3,4-dimethoxybenzyl)urea" would depend on its precise structure and the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The third paper describes the crystal structure and hydrogen bonding patterns of a urea derivative, which contribute to its stability and solubility . The intramolecular and intermolecular hydrogen bonds can affect the compound's melting point, boiling point, and other physical properties. The electronic properties, such as the HOMO-LUMO gap mentioned in the second paper, also play a role in the compound's optical and electrical properties, which could be relevant for applications in non-linear optics .

Applications De Recherche Scientifique

Corrosion Inhibition :Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds operate through adsorption onto the steel surface, forming a protective layer that inhibits corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (B. Mistry et al., 2011).

Pharmaceutical Synthesis and Biological Activities :Urea derivatives have been synthesized for potential biological activities, including as antiviral agents against HBV. The synthetic pathways involve the condensation of key precursor molecules, demonstrating the versatility of urea derivatives in drug development processes (M. T. Aal, 2002).

Molecular Structure and Optical Applications :Research into the molecular structure of urea derivatives, such as 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has shown that these compounds possess significant non-linear optical properties. Such properties make them candidates for applications in optical devices and materials science (E. S. Al-Abdullah et al., 2014).

Chemical Synthesis and Protective Groups :The study of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement highlights the synthesis of ureas and their subsequent application in creating protective groups for amines. This process showcases the chemical flexibility of urea derivatives in synthetic organic chemistry (Kishore Thalluri et al., 2014).

Material Science and Polymer Chemistry :Urea derivatives have been explored for their potential in cocondensation reactions with methylolphenols under acidic conditions. These reactions are significant for synthesizing polymers and materials with tailored properties, demonstrating the broad applicability of urea derivatives in material science (B. Tomita et al., 1992).

Propriétés

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c1-24-17-5-3-14(11-18(17)25-2)12-22-20(23)21-9-7-16-4-6-19(27-16)15-8-10-26-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXGJGGXUGOAJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

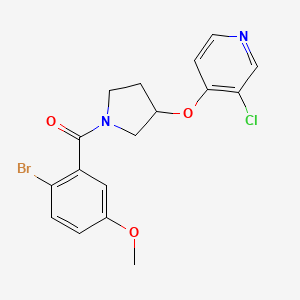

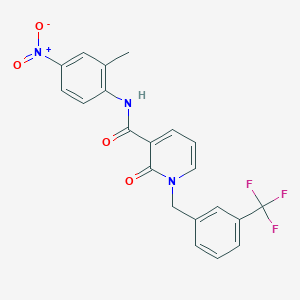

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2509445.png)

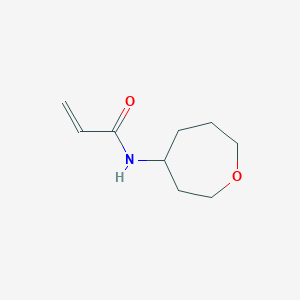

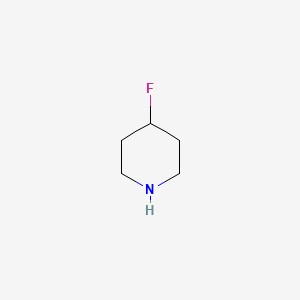

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

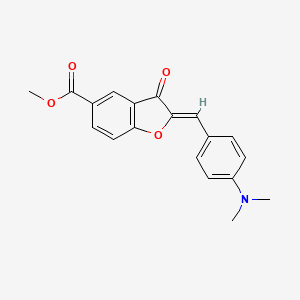

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)

![4-[6-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509455.png)

![4-[2-(2-Chlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2509458.png)